3-Methyleneheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyleneheptanoic acid is a medium-chain fatty acid with the molecular formula C8H14O2. It is characterized by the presence of a methylene group at the third carbon of the heptanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyleneheptanoic acid can be synthesized through various organic synthesis routes. One common method involves the reaction of 2-Cyclobuten-1-one, 3-butyl- with appropriate reagents to introduce the methylene group at the desired position . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the correct formation of the methylene group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: 3-Methyleneheptanoic acid undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methylene group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyleneheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to fatty acid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-Methyleneheptanoic acid exerts its effects involves its interaction with various molecular targets. The methylene group allows for unique reactivity, enabling the compound to participate in a range of chemical reactions. The carboxylic acid group can donate protons, acting as a Bronsted acid . These properties make it a versatile compound in both chemical and biological contexts.
Comparison with Similar Compounds
3-Methylheptanoic acid: Similar in structure but lacks the methylene group, resulting in different reactivity and applications.
Heptanoic acid: A simpler structure without the methylene group, used in different industrial applications.
Uniqueness: 3-Methyleneheptanoic acid’s uniqueness lies in its methylene group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic and research applications where such reactivity is desired.
Properties
CAS No. |
84817-84-5 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-methylideneheptanoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-7(2)6-8(9)10/h2-6H2,1H3,(H,9,10) |
InChI Key |
DURJBIVOBGHCHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.